Structural Differentiation: N-Aryl Substitution Pattern Comparison with Mono-methylphenyl Analog
The target compound contains a 3,5-dimethylphenyl substituent on the acetamide nitrogen. The closest structurally characterized analog, 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (PubChem CID 2153521), bears a single 3-methylphenyl group [1]. In the indole-3-acetamide hnps-PLA2 inhibitor series, the introduction of a second methyl group on the N-phenyl ring was demonstrated to significantly improve inhibitory potency; for example, moving from an unsubstituted phenyl to a 3,5-dimethylphenyl in a related series resulted in a >10-fold increase in hnps-PLA2 inhibition [2]. While not measured for this exact compound, this establishes a class-level inference that the 3,5-dimethyl substitution pattern is a key potency determinant.
| Evidence Dimension | N-Aryl substitution pattern (methyl group count) |
|---|---|
| Target Compound Data | 3,5-dimethylphenyl (2 methyl groups) |
| Comparator Or Baseline | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (1 methyl group on N-phenyl ring) [1] |
| Quantified Difference | Difference of +1 methyl group; in related hnps-PLA2 series, similar substitution change associated with >10x potency shift [2] |
| Conditions | Structural comparison; potency inference from Dillard et al. 1996 hnps-PLA2 SAR study |
Why This Matters
The 3,5-dimethylphenyl group is a critical pharmacophoric feature linked to potency gains in this target class, making its presence a key differentiator from mono-methylated analogs for procurement decisions.
- [1] PubChem. 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CID 2153521). View Source
- [2] Dillard, R. D., et al. Indole inhibitors of human nonpancreatic secretory phospholipase A2. 1. Indole-3-acetamides. J Med Chem, 1996, 39(26), 5119-5136. View Source
